Sch 58053 Benzyl Ether
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Overview
Description
Sch 58053 Benzyl Ether is a chemical compound with the molecular formula C33H29ClFNO3 and a molecular weight of 542.04. It is primarily used in biochemical and proteomics research . The compound is known for its specific interactions and applications in various scientific fields.
Mechanism of Action
Target of Action
Sch 58053 Benzyl Ether is a potent inhibitor of cholesterol absorption . .
Mode of Action
The exact mechanism of action of this compound is unknown . It has been observed that it significantly reduces cholesterol absorption in mice .
Biochemical Pathways
This compound affects the cholesterol metabolism pathway . Instead, it may disrupt the uptake of luminal sterol across the microvillus membrane .
Result of Action
In mice fed a low cholesterol rodent diet containing this compound, cholesterol absorption was reduced by 46% and fecal neutral sterol excretion was increased by 67% . Biliary lipid composition and bile acid synthesis, pool size, and pool composition were unchanged . When the dietary cholesterol content was increased, those animals given Sch 58053 manifested lower hepatic and biliary cholesterol concentrations than their untreated controls .
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules.
Cellular Effects
Sch 58053 Benzyl Ether has been studied for its effects on cholesterol metabolism in mice . In these studies, mice fed a diet containing this compound showed a reduction in cholesterol absorption by 46% and an increase in fecal neutral sterol excretion by 67% .
Molecular Mechanism
It is suggested that it may disrupt the uptake of luminal sterol across the microvillus membrane .
Dosage Effects in Animal Models
In animal models, specifically mice, the effects of this compound have been observed in the context of cholesterol metabolism . The effects of varying dosages of this compound in animal models have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ethers, including Sch 58053 Benzyl Ether, can be achieved through several methods. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent. This reagent is effective for the synthesis of benzyl ethers and esters under mild conditions . The reaction typically involves the N-methylation of 2-benzyloxypyridine to produce the active reagent in situ, which then reacts with alcohols to form the desired benzyl ether.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of ether synthesis, such as the Williamson ether synthesis, can be applied. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .
Chemical Reactions Analysis
Types of Reactions
Sch 58053 Benzyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Sch 58053 Benzyl Ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in biochemical studies to investigate protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials for research purposes
Comparison with Similar Compounds
Similar Compounds
Sch 58053-d4 Benzyl Ether: A deuterated analog of Sch 58053 Benzyl Ether, used in similar research applications.
Benzyl Trichloroacetimidate: Another reagent used for the synthesis of benzyl ethers under acidic conditions.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which make it suitable for use under mild conditions without the need for strong acids or bases. This characteristic distinguishes it from other benzyl ether reagents and makes it valuable for sensitive synthetic applications.
Properties
IUPAC Name |
(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSNEPSQCDBZPG-WUKUHOFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441290 |
Source
|
Record name | Sch 58053 Benzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194367-71-0 |
Source
|
Record name | Sch 58053 Benzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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